molecular formula C18H20ClNO2 B14502626 5-Chloro-N-[2-(4-ethylphenyl)ethyl]-2-methoxybenzamide CAS No. 64353-17-9

5-Chloro-N-[2-(4-ethylphenyl)ethyl]-2-methoxybenzamide

Cat. No.: B14502626
CAS No.: 64353-17-9
M. Wt: 317.8 g/mol
InChI Key: JNXFPQLNOWRITE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N-[2-(4-ethylphenyl)ethyl]-2-methoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methoxy group, and an ethylphenyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N-[2-(4-ethylphenyl)ethyl]-2-methoxybenzamide typically involves the reaction of 5-chloro-2-methoxybenzoic acid with 2-(4-ethylphenyl)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydroxyl group.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of amine or thiol derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a ligand in receptor binding studies.
  • Used in the development of biochemical assays.

Medicine:

  • Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of specialty chemicals and pharmaceuticals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-N-[2-(4-ethylphenyl)ethyl]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.

Comparison with Similar Compounds

  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 4-Chloro-N-methyl-3-(methylamino)sulfonylbenzamide
  • 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenylsulfonamide

Comparison:

  • Structural Differences: The presence of different substituents on the benzamide core distinguishes these compounds from 5-Chloro-N-[2-(4-ethylphenyl)ethyl]-2-methoxybenzamide.
  • Reactivity: The reactivity of these compounds can vary based on the nature and position of the substituents.
  • Applications: While they may share some applications, each compound’s unique structure can lead to specific uses in different fields.

Properties

CAS No.

64353-17-9

Molecular Formula

C18H20ClNO2

Molecular Weight

317.8 g/mol

IUPAC Name

5-chloro-N-[2-(4-ethylphenyl)ethyl]-2-methoxybenzamide

InChI

InChI=1S/C18H20ClNO2/c1-3-13-4-6-14(7-5-13)10-11-20-18(21)16-12-15(19)8-9-17(16)22-2/h4-9,12H,3,10-11H2,1-2H3,(H,20,21)

InChI Key

JNXFPQLNOWRITE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.